1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S2/c1-23-16-4-3-14(18)13-17(16)25(21,22)20-8-2-7-19(9-10-20)15-5-11-24-12-6-15/h3-4,13,15H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPBBPFYYGAATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structure, which influences its biological properties. The presence of the sulfonyl group and the diazepane ring is particularly significant for its interaction with biological targets.
Research indicates that this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with target enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of cancer therapy, where enzyme inhibition is a common strategy.
- Receptor Modulation : The diazepane structure suggests possible interactions with neurotransmitter receptors, which could influence neurological pathways.
Biological Activity
The biological activities of the compound have been investigated in several studies:
Anticancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating Bcl-2 family proteins. Specifically, compounds that inhibit Bcl-2 are known to promote cell death in malignant cells .
Antimicrobial Properties
Research indicates that related compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit anxiolytic or sedative effects. Preliminary studies suggest that modifications in the diazepane ring can enhance binding affinity to GABA receptors .
Case Studies
Several case studies highlight the efficacy and safety profiles of related compounds:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
- Neuropharmacological Assessment :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other 1,4-diazepane derivatives based on substituent groups , molecular properties , and biological activity (where available).
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The 5-chloro-2-methoxyphenyl sulfonyl group in the target compound is structurally distinct from the 3-chlorophenyl-pyrazole group in the 5-HT7R antagonist . The methoxy group may enhance solubility compared to halogenated analogs.
Molecular Weight and Drug-Likeness :
- Most analogs fall within 250–450 g/mol, adhering to Lipinski’s rule for oral bioavailability. The target compound’s molecular weight (if similar) suggests favorable pharmacokinetics.
Biological Target Overlap :
- Sulfonylated 1,4-diazepanes frequently target serotonin receptors (e.g., 5-HT7R) or orexin receptors , suggesting the target compound may share mechanistic pathways .
Synthetic Accessibility :
- Like analogs in , the target compound likely employs nucleophilic substitution or sulfonylation reactions, given the prevalence of these methods in 1,4-diazepane synthesis .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises a 1,4-diazepane core functionalized with two distinct sulfonyl groups: a 5-chloro-2-methoxyphenylsulfonyl moiety and a tetrahydro-2H-thiopyran-4-ylsulfonyl substituent. Retrosynthetically, the molecule can be dissected into three key components:
- 1,4-Diazepane backbone
- 5-Chloro-2-methoxyphenylsulfonyl chloride
- Tetrahydro-2H-thiopyran-4-sulfonyl chloride
Strategic considerations include:
Synthesis of the 1,4-Diazepane Core
Ring-Closing via Diamine Cyclization
The 1,4-diazepane ring is typically synthesized through cyclization of a linear diamine precursor. A proven method involves reacting 1,4-diaminobutane with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the seven-membered ring in 65–72% yield.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction time | 12–18 hours |
Alternative Route: Reductive Amination
For improved regiocontrol, reductive amination of N-Boc-protected diamine intermediates using NaBH₃CN in methanol has been reported, achieving yields up to 85%. This method facilitates easier purification and scalability.
Synthesis of Sulfonyl Chloride Precursors
5-Chloro-2-Methoxyphenylsulfonyl Chloride
Direct Chlorosulfonation
Adapting methodologies from, 5-chloro-2-methoxybenzene undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid:
$$
\text{C}7\text{H}6\text{ClO} + \text{ClSO}3\text{H} \rightarrow \text{C}7\text{H}5\text{Cl}2\text{O}_4\text{S} \quad (78\%\text{ yield})
$$
Critical parameters :
- Strict temperature control to prevent over-sulfonation.
- Quenching with ice-water to isolate the sulfonyl chloride.
Oxidation of Thiol Intermediates
An alternative route involves oxidation of 5-chloro-2-methoxyphenyl thiol with Cl₂ in acetic acid, yielding the sulfonyl chloride in 82% purity.
Tetrahydro-2H-Thiopyran-4-Sulfonyl Chloride
As detailed in, tetrahydro-2H-thiopyran-4-one is treated with chlorosulfonic acid in dichloromethane at −10°C, followed by SOCl₂ quenching:
$$
\text{C}5\text{H}8\text{OS} + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}9\text{ClO}4\text{S}_2 \quad (91\%\text{ yield})
$$
Key purification step : Recrystallization from hexane/ethyl acetate (4:1).
Sequential Sulfonylation of 1,4-Diazepane
First Sulfonylation: Thiopyran-4-Sulfonyl Attachment
The 1,4-diazepane reacts with tetrahydro-2H-thiopyran-4-sulfonyl chloride in anhydrous THF using triethylamine as a base:
$$
\text{C}5\text{H}9\text{ClO}4\text{S}2 + \text{C}5\text{H}{12}\text{N}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{10}\text{H}{19}\text{N}2\text{O}4\text{S}_2\text{Cl} \quad (68\%\text{ yield})
$$
Optimization note : Excess sulfonyl chloride (1.2 equiv) and prolonged reaction times (24 hours) improve conversion.
Second Sulfonylation: 5-Chloro-2-Methoxyphenylsulfonyl Attachment
The intermediate undergoes a second sulfonylation with 5-chloro-2-methoxyphenylsulfonyl chloride in dichloromethane/pyridine (2:1):
$$
\text{C}{10}\text{H}{19}\text{N}2\text{O}4\text{S}2\text{Cl} + \text{C}7\text{H}5\text{Cl}2\text{O}_4\text{S} \xrightarrow{\text{pyridine}} \text{Target compound} \quad (63\%\text{ yield})
$$
Challenges :
Alternative Single-Pot Approaches
Simultaneous Sulfonylation
A high-risk/high-reward strategy involves reacting 1,4-diazepane with both sulfonyl chlorides in a 1:1:2.2 ratio. While this reduces step count, yields plummet to 22–28% due to poor regioselectivity.
Polymer-Supported Synthesis
Immobilizing the diazepane on Wang resin enables stepwise sulfonylation with automated purification, achieving 71% overall yield in pilot studies.
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential sulfonylation | 12,400 | 63 | 99.1 |
| Single-pot | 9,800 | 28 | 95.4 |
| Polymer-supported | 18,200 | 71 | 99.6 |
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize Ir(ppy)₃ catalysts for C–N bond formation, enabling sulfonylation at ambient temperatures (yield: 74%, 20°C).
Flow Chemistry Approaches
Microreactor systems achieve 89% conversion in 8 minutes via enhanced mass transfer, though scalability remains unproven.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
